molecular formula C15H15IN4O B11064746 N-[4-(cyanomethyl)phenyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

N-[4-(cyanomethyl)phenyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide

Cat. No.: B11064746
M. Wt: 394.21 g/mol
InChI Key: NVUSXGDYALLFDJ-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide is a complex organic compound with a unique structure. Let’s break it down:

    Core Structure: The compound consists of an imidazole ring (1,3-diazole) fused with a pyrazole ring. Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds.

Chemical Reactions Analysis

The compound likely undergoes various reactions due to its functional groups. Some potential reactions include:

    Substitution: The cyanomethyl group may be substituted by other functional groups.

    Oxidation/Reduction: The pyrazole ring could undergo oxidation or reduction.

    Condensation: It may participate in condensation reactions to form larger molecules.

Common reagents and conditions would depend on the specific reaction. Major products would vary based on the reaction type.

Scientific Research Applications

    Medicinal Chemistry: Investigating its pharmacological properties, such as antimicrobial or antitumor effects.

    Materials Science: Exploring its use in materials synthesis due to its unique structure.

    Biological Studies: Assessing its impact on cellular processes.

Mechanism of Action

Unfortunately, specific details about its mechanism of action are not available. understanding its interactions with molecular targets and pathways would be essential for further research.

Comparison with Similar Compounds

While direct comparisons are challenging without specific data, we can highlight its uniqueness within the imidazole-pyrazole family. Similar compounds include clemizole, etonitazene, and astemizole, each with distinct properties and applications .

Properties

Molecular Formula

C15H15IN4O

Molecular Weight

394.21 g/mol

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide

InChI

InChI=1S/C15H15IN4O/c1-10-15(16)11(2)20(19-10)9-14(21)18-13-5-3-12(4-6-13)7-8-17/h3-6H,7,9H2,1-2H3,(H,18,21)

InChI Key

NVUSXGDYALLFDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)CC#N)C)I

Origin of Product

United States

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